molecular formula C13H25N3O2 B568872 Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate CAS No. 885959-36-4

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate

Cat. No. B568872
CAS RN: 885959-36-4
M. Wt: 255.362
InChI Key: IZAYUAGLMWGXRH-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an organic compound . It is a pharmaceutical intermediate and is often used in the synthesis of other compounds . The compound has a molecular weight of 255.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3 . This indicates that the compound has a pyrrolidine ring and a piperazine ring, both of which are attached to a carboxylate group.


Physical And Chemical Properties Analysis

“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an oil at room temperature . The compound should be stored at a temperature of 4°C .

Safety and Hazards

The compound is classified as a danger according to its safety information . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with kinases

Mode of Action

It’s known that piperazine derivatives can interact with their targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the exact nature of the target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets . .

properties

IUPAC Name

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYUAGLMWGXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655094
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate

CAS RN

885959-36-4
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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